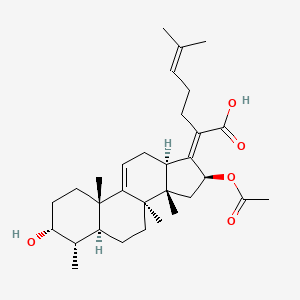

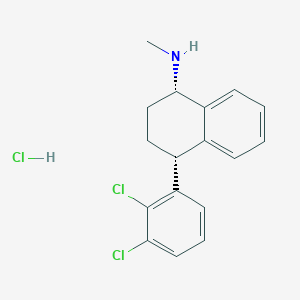

![molecular formula C₁₂H₁₁NO₂ B1147348 3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one CAS No. 134107-65-6](/img/structure/B1147348.png)

3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related oxazoline derivatives, such as 4-Phenyl-3-oxazolin-5-ones, involves the irradiation of 3-phenyl-2H-azirines, leading to the formation of reactive intermediates that can be trapped by carbon dioxide to yield oxazolines. This process underscores the versatility of phenyl-substituted azirines in synthesizing oxazoline and oxazolone derivatives through photochemical reactions (Gakis et al., 1976). Moreover, the introduction of various substituents and functional groups into the oxazoline ring has been explored, demonstrating the compound's adaptability in synthesis strategies (Misra & Ila, 2010).

Molecular Structure Analysis

X-ray crystallography has been instrumental in determining the molecular structure of related compounds, revealing intricate details about their configuration and conformation. For instance, the crystal structure analysis of similar bicyclic lactams shows the presence of weak intermolecular interactions that influence the packing and stability of these molecules (Zhang, Pan, & Xia, 2015).

科学的研究の応用

-

Electrochromic Polymers

- Field : Material Science

- Application : Used in the synthesis of novel soluble electrochromic polymers .

- Method : Prepared by chemical polymerization including indolo[3,2-b]carbazole (IC) units as the donor, diketopyrrolopyrrole (DPP) units as the acceptor and bithiophene units as the bridging group .

- Results : The polymers exhibited saturated green in the neutral state and pale green in the oxidized state with optical band gaps of 1.44 eV and 1.39 eV, respectively .

-

Lithium-Ion Batteries

- Field : Energy Storage

- Application : Used as high-performance anode material for lithium-ion batteries .

- Method : Synthesized compounds were loaded in graphene aerogels .

- Results : The electrode exhibits high reversible capacity and excellent performance, showing an initial discharge capacity of 835 mA h g −1 at a current density of 100 mA g −1. Even at a current density of 1000 mA g −1, after 500 cycles, it still demonstrates a discharge capacity of 303 mA h g −1 with a capacity retention of 80.7% .

-

Three-dimensional thiophene-diketopyrrolopyrrole-based molecules

-

Synthesis and properties of pyrrolo[3,2-b]pyrrole-1,4-diones (isoDPP) derivatives

- Field : Material Science

- Application : Used in the synthesis of three pyrrolo [3,2- b ]pyrrole-1,4-dione (isoDPP) derivatives .

- Method : Thin films of the compounds could be formed by evaporation under vacuum .

- Results : Photophysical measurements showed that the compounds were weakly luminescent, with low radiative rates in solution of order 10 6 s −1 .

-

Three-dimensional thiophene-diketopyrrolopyrrole-based molecules

-

Synthesis and properties of pyrrolo[3,2-b]pyrrole-1,4-diones (isoDPP) derivatives

- Field : Material Science

- Application : Used in the synthesis of three pyrrolo [3,2- b ]pyrrole-1,4-dione (isoDPP) derivatives .

- Method : Thin films of the compounds could be formed by evaporation under vacuum .

- Results : Photophysical measurements showed that the compounds were weakly luminescent, with low radiative rates in solution of order 10 6 s −1 .

Safety And Hazards

特性

IUPAC Name |

3-phenyl-3,7a-dihydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-11-7-6-10-8-15-12(13(10)11)9-4-2-1-3-5-9/h1-7,10,12H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYAPIMIROZBAGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC(=O)N2C(O1)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

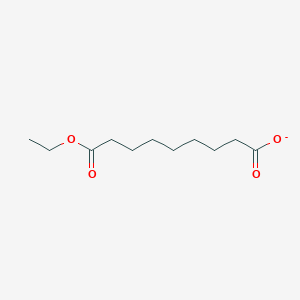

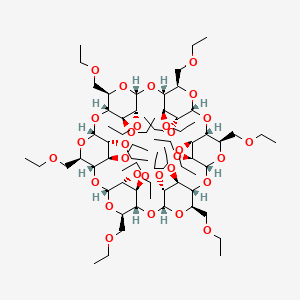

![4-Chloro-3-[4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid Triethylammonium salt](/img/structure/B1147278.png)